1-Cyclohexylpiperazine
Overview
Description
1-Cyclohexylpiperazine (1-chpp) is a chemical compound that has been studied for its potential pharmacological properties, particularly its interaction with serotonin (5-HT1A) receptors. The introduction of a 1,4-disubstituted cyclohexane ring into the structure of arylpiperazines has led to the development of potent serotonin ligands with potential anxiolytic-like activity .
Synthesis Analysis
The synthesis of 1-chpp involves the introduction of a cyclohexane ring to the structure of arylpiperazines, resulting in constrained ligands with significant affinity for 5-HT1A receptors. A series of 1-substituted 4-(4-arylpiperazin-1-yl)cyclohexane derivatives with different cyclic imide/amide termini were synthesized and evaluated for their pharmacological properties. These compounds displayed potent 5-HT1A receptor activity, with some also showing high affinity for alpha(1)-adrenergic and 5-HT7 receptors .
Molecular Structure Analysis
The molecular structure and stable conformers of 1-chpp have been investigated using vibrational spectroscopy and nuclear magnetic resonance (NMR) spectroscopy. The optimized geometric structures were studied using B3LYP hybrid density functional theory method with a 6-31G(d) basis set. The equatorial-equatorial (e-e) form of 1-chpp was found to be the most stable conformer .
Chemical Reactions Analysis
1-chpp has been used to form various salts through reactions with different inorganic compounds. For instance, 1-chpp reacted with potassium dichromate and hydrochloric acid to form 1-cyclohexylpiperazine-1,4-diium dichromate(VI), which was characterized by single-crystal X-ray diffraction . Similarly, 1-chpp formed an organic-inorganic hybrid material with tetrachloridozincate, resulting in a crystal structure where the cyclohexyl groups interdigitate to build a three-dimensional structure .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-chpp and its derivatives have been extensively studied. The vibrational spectroscopy analysis provided insights into the vibrational wavenumbers and the most stable form of the molecule . NMR spectroscopy offered detailed information on the molecular structure and conformation, revealing that the molecular geometry and the mole fractions of stable conformers are solvent-dependent . The crystal structures of 1-chpp salts demonstrated the presence of hydrogen bonding and weak interactions that contribute to the formation of infinite chains and network structures .
Scientific Research Applications
Pharmacology
1-Cyclohexylpiperazine is a chemical compound used in scientific research . It’s often used as a building block in the synthesis of more complex compounds .
Application
One specific application of 1-Cyclohexylpiperazine is in the synthesis of MT-45 . MT-45 is a synthetic opioid analgesic developed in the 1970s .
Method of Application
While the exact method of synthesis isn’t provided, it typically involves reactions under controlled conditions with other reagents . The resulting compound, MT-45, can then be used in further research.
Results or Outcomes
The outcomes of this application are primarily the production of MT-45, which can be used in further research . The specific results, including any quantitative data or statistical analyses, would depend on the exact nature of the research being conducted.
Precursor for PB-28
1-Cyclohexylpiperazine is a precursor for PB-28 . PB-28 is a potent and selective sigma receptor agonist, with a preference for the sigma-2 subtype .
Application
PB-28 is used in scientific research to study the role of sigma receptors in the body . Sigma receptors are involved in a wide range of physiological processes, including pain perception, motor function, and cognitive function .
Method of Application
The exact method of synthesis for PB-28 isn’t provided, but it typically involves reactions under controlled conditions with other reagents . The resulting compound, PB-28, can then be used in further research.
Results or Outcomes
The outcomes of this application are primarily the production of PB-28, which can be used in further research . The specific results, including any quantitative data or statistical analyses, would depend on the exact nature of the research being conducted.
Precursor for Sigma Receptor Ligands
1-Cyclohexylpiperazine is used in the synthesis of Sigma-1 (σ1) and Sigma-2 (σ2) receptor ligands .
Application
Sigma receptors are involved in a wide range of physiological processes, including pain perception, motor function, and cognitive function . The ligands synthesized using 1-Cyclohexylpiperazine are used in scientific research to study the role of these receptors in the body .
Method of Application
The exact method of synthesis isn’t provided, but it typically involves reactions under controlled conditions with other reagents . The resulting compounds can then be used in further research.
Results or Outcomes
The outcomes of this application are primarily the production of Sigma receptor ligands, which can be used in further research . The specific results, including any quantitative data or statistical analyses, would depend on the exact nature of the research being conducted.
Safety And Hazards
properties
IUPAC Name |
1-cyclohexylpiperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-2-4-10(5-3-1)12-8-6-11-7-9-12/h10-11H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDSXKIDJNKIQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40170357 | |
Record name | 1-Cyclohexylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40170357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexylpiperazine | |
CAS RN |
17766-28-8 | |
Record name | 1-Cyclohexylpiperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17766-28-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Cyclohexylpiperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017766288 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Cyclohexylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40170357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-cyclohexylpiperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.939 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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